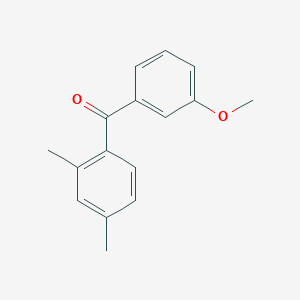

2,4-Dimethyl-3'-methoxybenzophenone

Overview

Description

2,4-Dimethyl-3’-methoxybenzophenone is an organic compound belonging to the benzophenone family. It is characterized by the presence of two methyl groups at the 2 and 4 positions on one phenyl ring and a methoxy group at the 3’ position on the other phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 2,4-Dimethyl-3’-methoxybenzophenone is the carotenoid-biosynthesis system in plants . This compound interacts with this system, leading to changes in the biosynthesis of photosynthetic pigments .

Mode of Action

2,4-Dimethyl-3’-methoxybenzophenone interacts with its target by inhibiting the dehydrogenation process in carotene biosynthesis . This interaction leads to a disruption in the normal functioning of the carotenoid-biosynthesis system .

Biochemical Pathways

The affected biochemical pathway is the carotenoid biosynthesis pathway . The compound inhibits the dehydrogenation process in this pathway, leading to a disruption in the formation of carotenoids . The downstream effects include the photodecomposition of chlorophylls under strong light, resulting in chlorosis .

Pharmacokinetics

It’s known that the compound is absorbed and translocated differently in different plants, such as rice and barnyardgrass .

Result of Action

The result of the action of 2,4-Dimethyl-3’-methoxybenzophenone is the inhibition of the accumulation of both chlorophylls and carotenoids under strong light, leading to the formation of white seedlings . Under weak light, an appreciable amount of chlorophylls and carotenoids are accumulated, which are rapidly decomposed upon exposure to strong light .

Action Environment

The action, efficacy, and stability of 2,4-Dimethyl-3’-methoxybenzophenone are influenced by environmental factors such as light conditions . The compound shows different effects under different light conditions, with stronger effects under strong light and weaker effects under weak light .

Biochemical Analysis

Biochemical Properties

2,4-Dimethyl-3’-methoxybenzophenone plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction with these enzymes can lead to the formation of reactive metabolites, which may further interact with cellular components. Additionally, 2,4-Dimethyl-3’-methoxybenzophenone can bind to proteins, potentially altering their structure and function. These interactions are crucial for understanding the compound’s biochemical properties and its potential effects on biological systems .

Cellular Effects

2,4-Dimethyl-3’-methoxybenzophenone has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, 2,4-Dimethyl-3’-methoxybenzophenone can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific genes. These changes can impact cellular metabolism, leading to variations in the production and utilization of metabolic intermediates .

Molecular Mechanism

The molecular mechanism of 2,4-Dimethyl-3’-methoxybenzophenone involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, leading to inhibition or activation of their catalytic activity. For example, binding to cytochrome P450 enzymes can result in the formation of reactive metabolites, which may further interact with cellular components. Additionally, 2,4-Dimethyl-3’-methoxybenzophenone can interact with DNA, potentially causing changes in gene expression. These molecular interactions are essential for understanding the compound’s mechanism of action and its effects on biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dimethyl-3’-methoxybenzophenone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dimethyl-3’-methoxybenzophenone can degrade over time, leading to the formation of degradation products that may have different biological activities. Additionally, long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of 2,4-Dimethyl-3’-methoxybenzophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects on biological systems, while higher doses can lead to significant changes in cellular and physiological processes. Studies have shown that high doses of 2,4-Dimethyl-3’-methoxybenzophenone can cause toxic or adverse effects, including liver and kidney damage. These dosage-dependent effects are crucial for understanding the compound’s safety and potential therapeutic applications .

Metabolic Pathways

2,4-Dimethyl-3’-methoxybenzophenone is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 2,4-Dimethyl-3’-methoxybenzophenone within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding to proteins can affect the compound’s localization and distribution within tissues. These factors are important for understanding the compound’s bioavailability and its effects on biological systems .

Subcellular Localization

The subcellular localization of 2,4-Dimethyl-3’-methoxybenzophenone is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it may exert its biological effects. For example, 2,4-Dimethyl-3’-methoxybenzophenone can localize to the mitochondria, where it may affect mitochondrial function and energy production. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,4-dimethylphenyl chloride with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of 2,4-Dimethyl-3’-methoxybenzophenone follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-3’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the phenyl rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2,4-Dimethyl-3’-methoxybenzophenone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

Industry: Utilized in the production of UV filters, fragrances, and as a stabilizer in plastics and coatings.

Comparison with Similar Compounds

Benzophenone: The parent compound with a simpler structure lacking the methyl and methoxy groups.

2,4-Dimethylbenzophenone: Similar structure but without the methoxy group.

3-Methoxybenzophenone: Lacks the methyl groups present in 2,4-Dimethyl-3’-methoxybenzophenone.

Uniqueness: 2,4-Dimethyl-3’-methoxybenzophenone is unique due to the combined presence of both methyl and methoxy groups, which influence its chemical reactivity and physical properties. This combination enhances its stability and makes it suitable for specific applications where other benzophenone derivatives may not be as effective.

Biological Activity

2,4-Dimethyl-3'-methoxybenzophenone is a benzophenone derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, exhibits various properties that may contribute to its efficacy in different applications, particularly in pharmaceuticals and cosmetics. This article reviews the biological activity of this compound, focusing on its antimicrobial and antioxidant properties, along with insights from recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features two methyl groups and a methoxy group attached to a benzophenone core, influencing its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.30 g/mol |

| Physical State | Solid |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound appears to disrupt bacterial cell membranes, leading to cell lysis and death.

A study conducted by demonstrated that the compound's minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL against tested pathogens. This suggests a promising potential for development as an antibacterial agent.

Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound showed a notable ability to scavenge free radicals, with an IC50 value of approximately 30 µg/mL, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid.

The biological activities of this compound can be attributed to its ability to interact with cellular components:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, destabilizing them and leading to increased permeability and eventual cell death.

- Free Radical Scavenging : The methoxy group enhances the electron-donating ability of the molecule, allowing it to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Case Studies

- Antibacterial Efficacy : In a controlled experiment involving various concentrations of this compound against E. coli, researchers observed a dose-dependent reduction in bacterial growth. At concentrations above 100 µg/mL, the growth was inhibited by over 80% compared to control groups.

- Skin Absorption Studies : A study evaluated the percutaneous absorption of benzophenone derivatives in human skin models. Results indicated that after 24 hours of exposure, approximately 0.5% of the applied dose penetrated viable skin layers, suggesting potential for topical applications in cosmetic formulations .

Properties

IUPAC Name |

(2,4-dimethylphenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-7-8-15(12(2)9-11)16(17)13-5-4-6-14(10-13)18-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJYHQFNLSZLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641478 | |

| Record name | (2,4-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-70-6 | |

| Record name | (2,4-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.